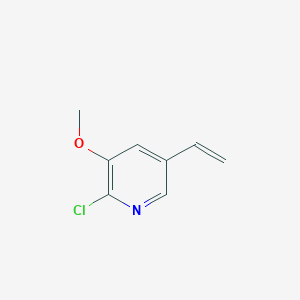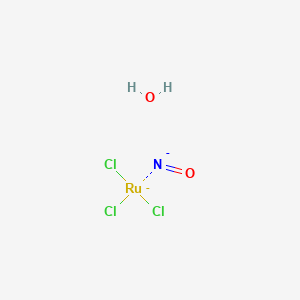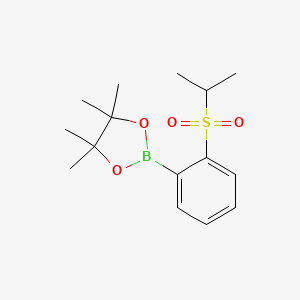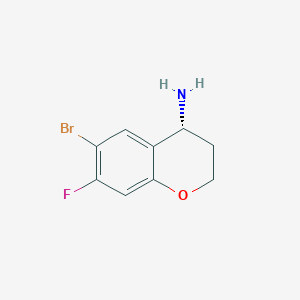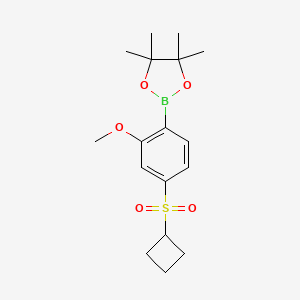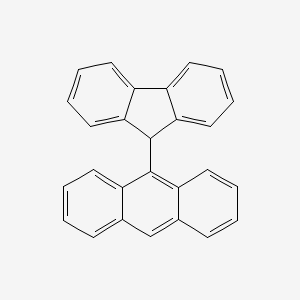
9-(9H-fluoren-9-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(9H-Fluoren-9-yl)anthracene is an organic compound with the molecular formula C27H18. It is a derivative of anthracene, where a fluorenyl group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromofluorene with anthracene in the presence of a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions for 12-24 hours .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 9-(9H-Fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Fluorenyl anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
9-(9H-Fluoren-9-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Mecanismo De Acción
The mechanism by which 9-(9H-fluoren-9-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property that is exploited in OLEDs. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparación Con Compuestos Similares
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9-(9H-fluoren-9-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and non-coplanar structures that suppress intermolecular interactions. These properties make it particularly suitable for applications in OLEDs and other luminescent materials .
Propiedades
Fórmula molecular |
C27H18 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
9-(9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H18/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17,27H |
Clave InChI |
ZKSSTAGPZYHEIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


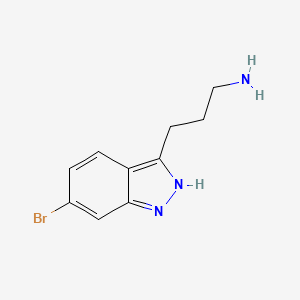
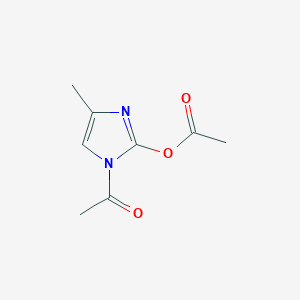
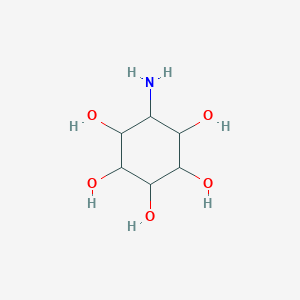
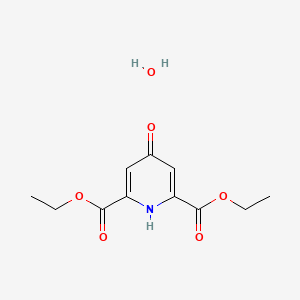
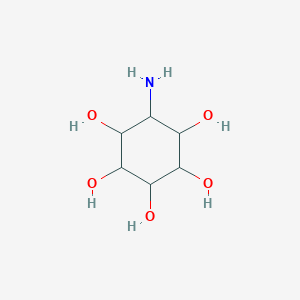
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


